N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide
CAS No.:
Cat. No.: VC16353971
Molecular Formula: C17H15Cl2N3O3S
Molecular Weight: 412.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15Cl2N3O3S |
|---|---|
| Molecular Weight | 412.3 g/mol |
| IUPAC Name | N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide |
| Standard InChI | InChI=1S/C17H15Cl2N3O3S/c18-11-2-1-10(13(19)8-11)7-12-9-20-17(26-12)21-14(23)5-6-22-15(24)3-4-16(22)25/h1-2,8-9H,3-7H2,(H,20,21,23) |
| Standard InChI Key | CGSATXMUPOLEFP-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)N(C1=O)CCC(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The compound’s structure integrates three key components:
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A thiazole ring at position 2, substituted with a 2,4-dichlorobenzyl group at position 5.
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A propanamide linker connecting the thiazole to a pyrrolidine-2,5-dione (also known as succinimide) moiety.
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Two chlorine atoms at the 2- and 4-positions of the benzyl group, enhancing lipophilicity and electronic stability.
The IUPAC name, N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide, reflects this arrangement. The dichlorobenzyl group contributes to steric bulk and electron-withdrawing effects, while the succinimide ring may facilitate hydrogen bonding with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 412.3 g/mol |
| CAS Number | VC16353971 |
| Hybridization | sp² (thiazole), sp³ (linker) |
| Key Functional Groups | Amide, succinimide, dichlorobenzyl |
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide typically involves multi-step reactions:
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Thiazole Ring Formation: Reacting 2,4-dichlorobenzyl chloride with thiourea in the presence of a base (e.g., triethylamine) to form 5-(2,4-dichlorobenzyl)-1,3-thiazol-2-amine.
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Amide Bond Formation: Coupling the thiazole amine with 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid using carbodiimide coupling agents (e.g., EDC/HOBt).
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Purification: Chromatography or recrystallization to isolate the final product.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Thiourea, Et₃N, DMF, 80°C, 12h | 65% |
| 2 | EDC, HOBt, DCM, rt, 24h | 72% |
| 3 | Silica gel chromatography (EtOAc/hexane) | 95% |
Industrial-scale production may employ continuous flow reactors to enhance efficiency, though specific protocols remain proprietary.
Biological Activity and Mechanisms
Antimicrobial Properties
Thiazole derivatives are known for antimicrobial activity. For example, thiazole-containing drugs like sulfathiazole inhibit bacterial folate synthesis. The dichlorobenzyl group may augment this effect by disrupting microbial membranes.
Stability and Degradation
Hydrolytic Degradation
The compound undergoes hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions, primarily at the amide bond:
Stability studies in aqueous buffers (pH 7.4, 37°C) indicate a half-life of >48 hours, suggesting suitability for oral administration.
Analytical Characterization
Spectroscopic Methods
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NMR: NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, thiazole-H), 7.55–7.43 (m, 3H, aromatic-H), 4.32 (s, 2H, CH₂), 2.89–2.75 (m, 4H, pyrrolidine-H).
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IR: Peaks at 1685 cm⁻¹ (C=O stretch, amide), 1540 cm⁻¹ (C=N stretch, thiazole).
Table 3: Comparative Spectroscopic Data
| Compound | NMR (δ) | IR (cm⁻¹) |
|---|---|---|
| Target Compound | 8.21 (s), 7.55–7.43 (m) | 1685, 1540 |
| AS-1 | 7.98 (s), 7.38–7.25 (m) | 1690, 1555 |
Future Research Directions
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Pharmacological Profiling: Evaluate efficacy in seizure models (MES, 6-Hz) and neurotoxicity assays (rotarod test).
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ADME-Tox Studies: Assess metabolic stability in human liver microsomes, CYP inhibition, and plasma protein binding.
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Structural Optimization: Modify the dichlorobenzyl group to enhance potency or reduce off-target effects.
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